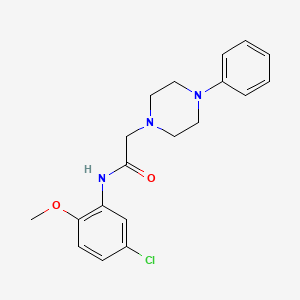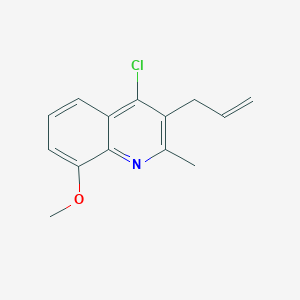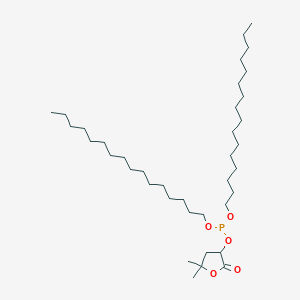
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a chloro-methoxy substituted phenyl ring. Compounds of this nature are often studied for their potential pharmacological properties, including their effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Piperazine Introduction: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl groups may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-(2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Lacks the chloro substitution.
N-(5-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Has a methyl group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Contains a methyl-substituted piperazine ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of both chloro and methoxy groups on the phenyl ring, along with the phenylpiperazine moiety, may result in unique interactions with biological targets.
特性
分子式 |
C19H22ClN3O2 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-7-15(20)13-17(18)21-19(24)14-22-9-11-23(12-10-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
InChIキー |
WCFXVDSJGHMXMI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11546462.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11546469.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546477.png)
![2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11546487.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546498.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11546508.png)
![N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11546509.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546511.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546518.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11546529.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546530.png)
![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B11546534.png)
